molecular formula C13H18BFO3 B2537746 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1417301-67-7

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2537746
CAS RN: 1417301-67-7
M. Wt: 252.09
InChI Key: OONNDCZIVBSYTG-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be used in organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications, which can be used to infer potential characteristics and uses for the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves the use of catalytic processes or specific reagents to introduce the boron moiety into the organic framework. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic methods could be employed for the synthesis of "2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For instance, the crystal structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffractometer data . This technique could similarly be used to elucidate the molecular structure of "2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

Boron-containing compounds are known to participate in various chemical reactions, often acting as intermediates in organic synthesis. The reactivity can be influenced by the electronic effects of substituents on the aromatic ring, as seen in the rearrangement-displacement reactions of triaryl(halomethyl)silanes . The presence of a fluorine atom and a methoxy group in "2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" suggests that it may exhibit unique reactivity patterns that could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be quite diverse, depending on their molecular structure. For example, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent in quantitative 31P NMR analysis due to its ability to phosphitylate hydroxyl groups in lignins . Similarly, the fluorine and methoxy substituents in "2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" may confer specific physical properties, such as solubility and reactivity, which could be useful in analytical chemistry or materials science.

Scientific Research Applications

Polymer Synthesis

The compound is used in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distribution and high regioregularity, indicating a catalyst-transfer mechanism (Yokozawa et al., 2011).

Inhibitory Activity Study

2-Mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes exhibit inhibitory activity against serine proteases, including thrombin. This implies potential applications in therapeutic or biochemical studies (Spencer et al., 2002).

Crystal Structure and DFT Study

The compound plays a role in the synthesis of boric acid ester intermediates, which are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations (Huang et al., 2021).

Enhanced Brightness in Nanoparticles

It's utilized in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles show potential in optoelectronic applications due to their bright fluorescence emission (Fischer et al., 2013).

Lipogenic Inhibitors

Derivatives of this compound have been synthesized as potential lipogenic inhibitors, indicating possible applications in therapeutic drugs targeting lipid-related disorders (Das et al., 2011).

properties

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONNDCZIVBSYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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